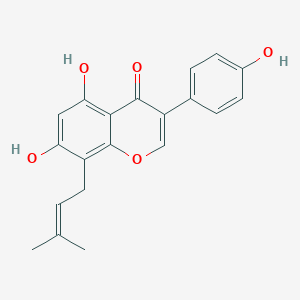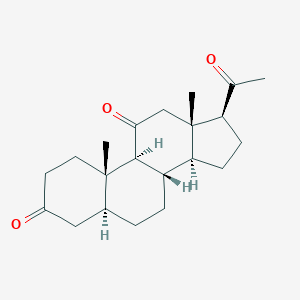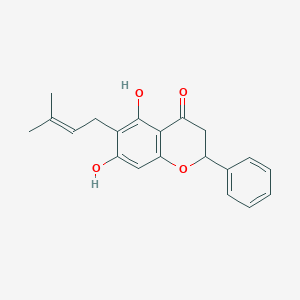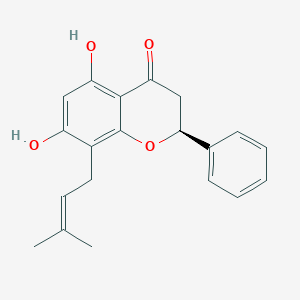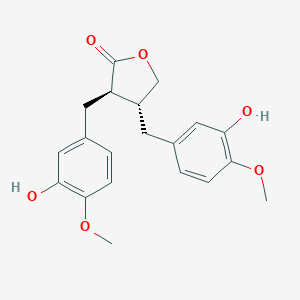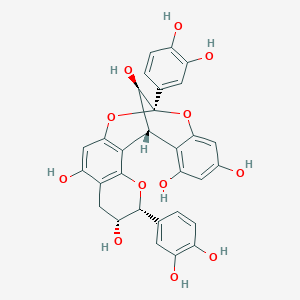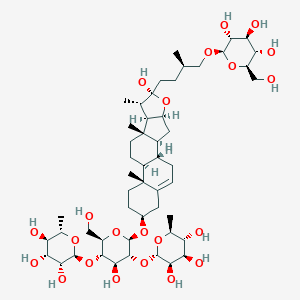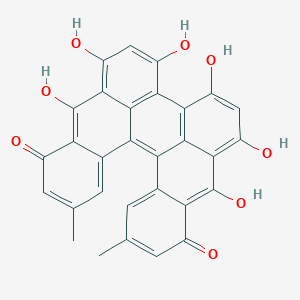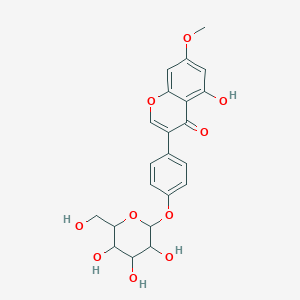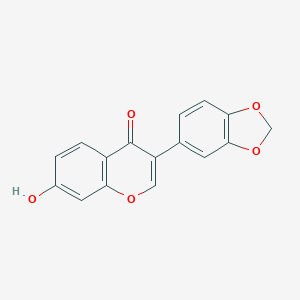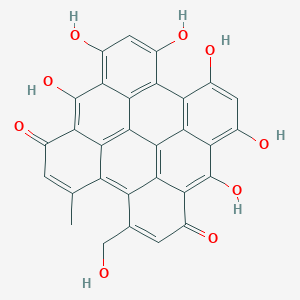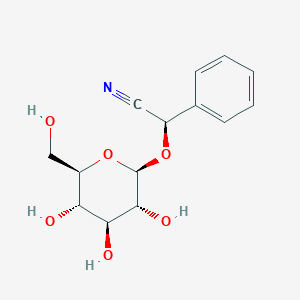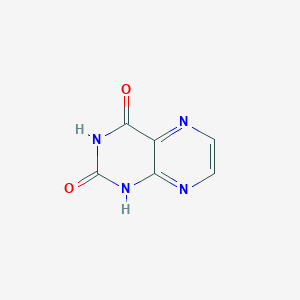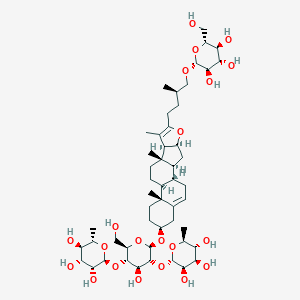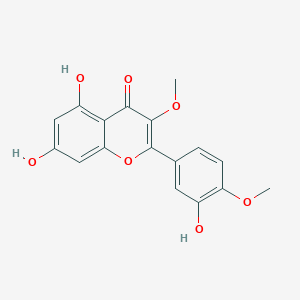
Quercetin 3,4'-dimethyl ether
Übersicht
Beschreibung
Quercetin 3,4’-dimethyl ether is a flavonoid found in many plants and fruits . It has been shown to be effective against leukemia cells and cancer cells from exudates of patients with leukemia . It is a flavonoid aglycone abundantly found in almost all edible vegetables and fruits .
Synthesis Analysis
Quercetin-based derivatives are synthesized in an easily accessible one-pot manner . The method is based on the reaction of quercetin with in situ formed electrophilic N-alkoxycarbonylazolium ions . The position of the newly formed C-C bond and structure were spectrally characterized by 1D, 2D 1H, 13C-NMR, IR, and MS analysis .Molecular Structure Analysis
Quercetin 3,4’-dimethyl ether has a molecular formula of C17H14O7 . Its average mass is 330.289 Da and its monoisotopic mass is 330.073944 Da .Chemical Reactions Analysis
Quercetin 3,4’-dimethyl ether has been shown to inhibit the activity of histone acetyltransferases . These are enzymes that catalyze the transfer of acetyl groups from acetyl coenzyme A to lysine residues on histones . This inhibition leads to decreased levels of histone H3 acetylation and increased levels of immunosuppression .Physical And Chemical Properties Analysis
Quercetin 3,4’-dimethyl ether has a density of 1.6±0.1 g/cm3 . Its boiling point is 607.0±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 93.5±3.0 kJ/mol . The flash point is 227.3±25.0 °C . The index of refraction is 1.701 .Wissenschaftliche Forschungsanwendungen
Antimalarial Potential
Research has explored the potential of Quercetin 3,4'-dimethyl ether as an inhibitor for Plasmodium falciparum Enoyl Acyl Carrier Protein Reductase (PfENR), a critical enzyme in malaria parasites. Molecular docking studies indicate its stability and effectiveness in this role, suggesting promising applications in antimalarial treatments (Malau & Azzahra, 2020).
Vasorelaxant Properties
Quercetin 3,4'-dimethyl ether has been studied for its vasorelaxant properties, particularly in relation to its interaction with the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. This research underscores its potential in cardiovascular health, especially regarding vasodilation and blood pressure regulation (Guerrero et al., 2002).
Hepatoprotective Effects
Studies have also investigated the effects of Quercetin 3,4'-dimethyl ether on liver health, particularly its antioxidative activity in protecting against acetaminophen-induced liver damage in mice. This suggests potential therapeutic applications in managing liver toxicity and enhancing liver function (Kuepeli, Orhan, & Yeşilada, 2006).
Antiviral Activity
Quercetin 3,4'-dimethyl ether has demonstrated significant antiviral activity, particularly against tomato ringspot virus. Its ability to interfere with early events in the virus life cycle could be pivotal in developing new antiviral agents (Malhotra et al., 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)19)16-17(23-2)15(21)14-11(20)6-9(18)7-13(14)24-16/h3-7,18-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPZNFOLWQEVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418970 | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetin 3,4'-dimethyl ether | |
CAS RN |
33429-83-3 | |
| Record name | Quercetin 3,4′-dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33429-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 106970 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033429833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33429-83-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



